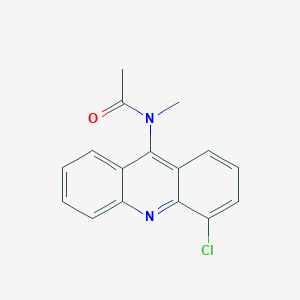
Acetamide, N-(4-chloro-9-acridinyl)-N-methyl-
説明
Acetamide, N-(4-chloro-9-acridinyl)-N-methyl-, also known as acridine orange, is a fluorescent dye that has been widely used in scientific research for over a century. It is a cationic dye that binds to nucleic acids and has been used to stain DNA, RNA, and mitochondria in various biological samples. Acridine orange has also been used as a diagnostic tool for detecting microbial infections and as a therapeutic agent for cancer treatment.
作用機序
Acridine orange binds to nucleic acids by intercalation between the base pairs. It has a planar structure that allows it to insert itself between the stacked base pairs of DNA and RNA. Acridine orange also has a positive charge that allows it to bind to the negatively charged phosphate backbone of nucleic acids. Once bound to nucleic acids, Acetamide, N-(4-chloro-9-acridinyl)-N-methyl- orange fluoresces under UV light, making it a useful tool for staining and visualization of nucleic acids.
Biochemical and Physiological Effects
Acridine orange has been shown to have various biochemical and physiological effects on cells. It has been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes. Acridine orange has also been shown to induce oxidative stress in cells by generating reactive oxygen species. In addition, Acetamide, N-(4-chloro-9-acridinyl)-N-methyl- orange has been shown to inhibit DNA synthesis and cell proliferation in cancer cells.
実験室実験の利点と制限
Acridine orange has several advantages for lab experiments. It is a fluorescent dye that can be easily visualized under a microscope, making it a useful tool for staining and visualization of nucleic acids. It is also a cationic dye that can penetrate cell membranes and stain intracellular structures such as mitochondria and lysosomes. However, Acetamide, N-(4-chloro-9-acridinyl)-N-methyl- orange has some limitations for lab experiments. It has been shown to be toxic to cells at high concentrations and can induce DNA damage and mutations. In addition, Acetamide, N-(4-chloro-9-acridinyl)-N-methyl- orange can bind to non-nucleic acid molecules such as proteins and lipids, leading to non-specific staining.
将来の方向性
For Acetamide, N-(4-chloro-9-acridinyl)-N-methyl- orange research include the development of new fluorescent dyes with improved properties such as higher brightness, longer wavelength, and better photostability. In addition, Acetamide, N-(4-chloro-9-acridinyl)-N-methyl- orange can be conjugated with other molecules such as antibodies and nanoparticles to target specific cells and tissues. Acridine orange can also be used in combination with other therapeutic agents such as chemotherapy drugs to improve their efficacy and reduce side effects. Finally, Acetamide, N-(4-chloro-9-acridinyl)-N-methyl- orange can be used in the development of new diagnostic tools for detecting microbial infections and cancer.
科学的研究の応用
Acridine orange has been widely used in scientific research for various applications such as staining of nucleic acids, detection of microbial infections, and cancer treatment. It has been used to stain DNA and RNA in various biological samples such as blood, tissues, and cells. Acridine orange has also been used to stain mitochondria and lysosomes in cells. In microbiology, Acetamide, N-(4-chloro-9-acridinyl)-N-methyl- orange has been used as a diagnostic tool for detecting microbial infections such as tuberculosis, malaria, and fungal infections. Acridine orange has also been used as a therapeutic agent for cancer treatment by inducing apoptosis in cancer cells.
特性
IUPAC Name |
N-(4-chloroacridin-9-yl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-10(20)19(2)16-11-6-3-4-9-14(11)18-15-12(16)7-5-8-13(15)17/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKILWCUFQLQPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=C2C=CC=C(C2=NC3=CC=CC=C31)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20485572 | |
| Record name | Acetamide, N-(4-chloro-9-acridinyl)-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20485572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloroacridin-9-YL)-N-methylacetamide | |
CAS RN |
61981-71-3 | |
| Record name | Acetamide, N-(4-chloro-9-acridinyl)-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20485572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



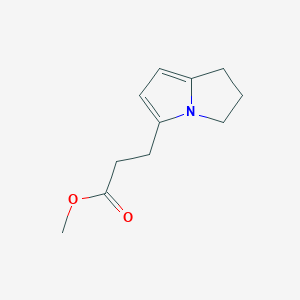
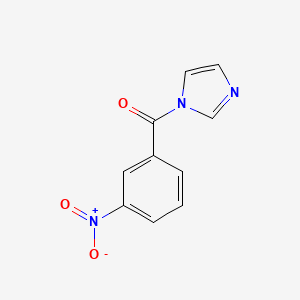
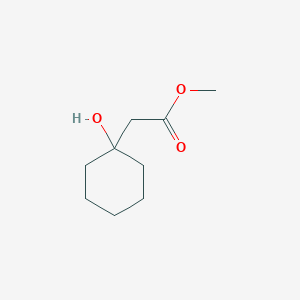
![4-Methyl-1,5-dihydropyrido[3,2-b]indol-2-one](/img/structure/B3355091.png)
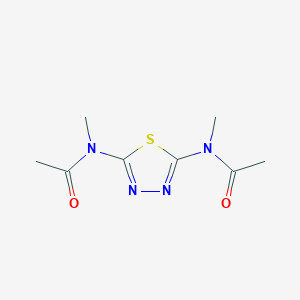

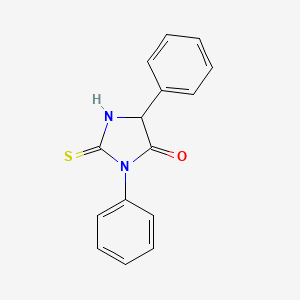
![(5,7-Dimethylimidazo[1,2-c]pyrimidin-2-yl)acetic acid](/img/structure/B3355118.png)
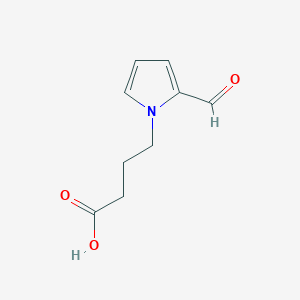

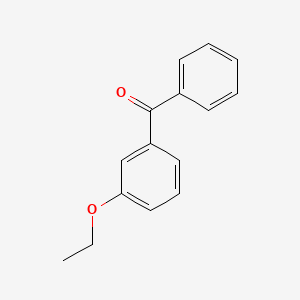
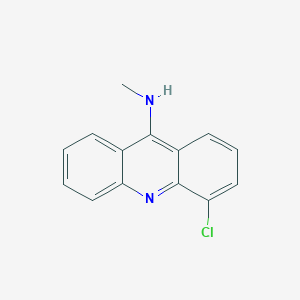
![1H-Imidazo[4,5-b]pyrazine, 2-(methoxymethyl)-1,5,6-trimethyl-](/img/structure/B3355138.png)
![1H-Imidazo[4,5-b]pyrazine-2-methanethiol, 1,5,6-trimethyl-](/img/structure/B3355145.png)